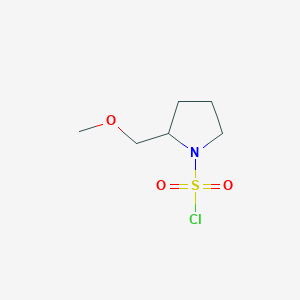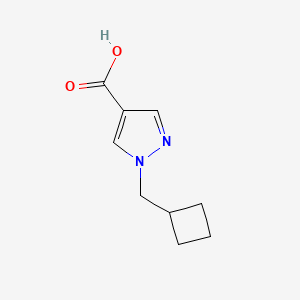
3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol
Descripción general
Descripción
3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the pyrimidine class of compounds It is characterized by the presence of a pyrazole ring fused with a pyrimidine ring, which is further substituted with a piperidine moiety
Aplicaciones Científicas De Investigación
3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent due to its ability to inhibit specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Safety and Hazards
Métodos De Preparación
The synthesis of 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionates . The reaction conditions often involve the use of aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) as C1 synthons . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be used as intermediates.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can modulate various cellular pathways, including those involved in cell proliferation, differentiation, and apoptosis. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate: This compound shares a similar pyrimidine structure but differs in the presence of an oxopropanoate group.
3-amino-1,2,4-triazoles: These compounds are often used as starting materials in the synthesis of pyrimidine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-10(11-7-12(19)17-16-11)8-14-13(15-9)18-5-3-2-4-6-18/h7-8H,2-6H2,1H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCLYFQEEOYGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NN2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178271 | |
| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452577-04-6 | |
| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452577-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)


![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)
![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)
![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)



![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)
